molecular formula C8H6BrFO3 B13614325 2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid

2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B13614325
M. Wt: 249.03 g/mol
InChI Key: NNBPTGWRHGUSEC-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid is a halogenated aromatic compound featuring a hydroxyacetic acid backbone substituted at the α-carbon with a 2-bromo-6-fluorophenyl group. Its molecular formula is C₈H₆BrFO₃, with a calculated molecular weight of 249.03 g/mol . The bromine and fluorine substituents on the phenyl ring impart strong electron-withdrawing effects, influencing the compound’s acidity and reactivity.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

2-(2-bromo-6-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrFO3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

NNBPTGWRHGUSEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C(=O)O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoromandelic acid typically involves the bromination and fluorination of mandelic acid. One common method is the regioselective aromatic bromination using N-bromosuccinimide (NBS) under aqueous conditions at room temperature . The fluorination step can be achieved using appropriate fluorinating agents under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of 2-Bromo-6-fluoromandelic acid may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoromandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination under aqueous conditions.

    Fluorinating Agents: Such as Selectfluor or DAST for selective fluorination.

    Palladium Catalysts: Employed in coupling reactions under mild conditions.

Major Products Formed:

    Substituted Aromatics: Resulting from substitution reactions.

    Alcohols and Derivatives: From reduction of the carboxylic acid group.

    Coupled Products: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-6-fluoromandelic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of 2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic Acid and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₈H₆BrFO₃ 249.03 2-Bromo, 6-fluoro High acidity; intermediate in drug synthesis
2-(4-Aminophenyl)-2-hydroxyacetic acid C₈H₉NO₃ 167.16 4-Amino Electron-donating amino group reduces acidity; used in peptide research
(2R)-2-(3,4-Difluorophenyl)-2-hydroxyacetic acid C₈H₆F₂O₃ 188.12 3,4-Difluoro Chiral building block; fluorines enhance metabolic stability
Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ 228.24 2,2-Diphenyl Lower acidity due to resonance stabilization; used in organic synthesis
Glycolic acid (2-hydroxyacetic acid) C₂H₄O₃ 76.05 None Simplest analog; used in cosmetics and industrial applications

Acidity and Reactivity

The electron-withdrawing bromo and fluoro groups in the target compound increase the acidity of both the hydroxyl (pKa ~2–3) and carboxylic acid (pKa ~1–2) groups compared to analogs with electron-donating substituents (e.g., the amino group in 2-(4-aminophenyl)-2-hydroxyacetic acid) . For example:

  • Benzilic acid (pKa ~3.3) is less acidic due to resonance stabilization from two phenyl groups .
  • The 3,4-difluoro analog (pKa ~2.5) exhibits higher acidity than benzilic acid but lower than the target compound due to fewer electron-withdrawing groups .

Solubility and Stability

  • The hydrophobic 2-bromo-6-fluorophenyl group reduces aqueous solubility compared to glycolic acid but enhances lipid solubility, making it suitable for lipophilic drug formulations .
  • Steric hindrance from the 2,6-substitution pattern may slow esterification or nucleophilic reactions compared to less hindered analogs like (2R)-2-(3,4-difluorophenyl)-2-hydroxyacetic acid .

Research and Industrial Relevance

While glycolic acid is widely used in cosmetics, the target compound’s niche applications lie in medicinal chemistry. For example:

  • Its difluoro analog (CAS 132741-29-8) is a chiral intermediate in antiviral drug development .
  • Benzilic acid derivatives are precursors to anticholinergic agents .

Biological Activity

2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid is an aromatic carboxylic acid notable for its unique halogenated structure, which includes both bromine and fluorine substituents on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C9_{9}H8_{8}BrFNO3_{3}
  • Molecular Weight : Approximately 249.03 g/mol

The compound's structure allows it to interact with various biological targets, including enzymes and receptors, which may lead to significant pharmacological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities that merit further exploration. Preliminary studies suggest potential therapeutic applications, although the detailed mechanisms of action are not fully understood.

The halogen substituents (bromine and fluorine) in the compound may influence its interaction with biological molecules, enhancing binding affinities to specific targets. Interaction studies have focused on:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been a focal point, particularly in relation to metabolic pathways.
  • Receptor Binding : Investigations into how this compound binds to various receptors can provide insights into its potential therapeutic roles.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Inhibition Studies :
    • A study reported that derivatives of similar structures exhibited IC50_{50} values ranging from 49.0 to 668.5 μM against α-glucosidase, indicating significant inhibitory potential compared to standard drugs like acarbose (IC50_{50} = 750.0 μM) .
    • Another investigation highlighted the importance of structural modifications in enhancing inhibitory activity against specific enzymes .
  • Binding Affinity Assessments :
    • Binding affinity studies have shown that the presence of halogen atoms can significantly alter the interaction dynamics with target proteins, potentially leading to enhanced biological effects .
  • Pharmacological Evaluations :
    • In vitro assays have confirmed the activity of structurally related compounds, suggesting a promising pharmacological profile for further development .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameUnique Features
This compound Contains both bromine and fluorine on a mandelic acid scaffold
2-Bromo-6-fluorobenzoic acid Lacks hydroxyacetic group; primarily a carboxylic acid
2-Bromo-6-fluorophenol Hydroxyl group present but lacks carboxylic functionality
2-Bromo-6-fluoroaniline Amino group instead of hydroxyl; different reactivity profile

This comparison underscores the distinctiveness of this compound, particularly its dual halogenation which may enhance its reactivity and biological interactions.

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